2-Methyl-6-nitroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds have garnered significant interest due to their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The imidazo[1,2-a]pyridine core is a key structural motif found in many pharmacologically active molecules, which has led to extensive research into their synthesis, mechanism of action, and applications.
In medicinal chemistry, imidazo[1,2-a]pyridines have been explored for their anti-inflammatory and analgesic properties. For example, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been synthesized and tested for their potential to treat inflammation and pain without causing significant gastrointestinal side effects4. Moreover, the nitro group in these compounds has been found to be crucial for facilitating certain reactions, such as nucleophilic aromatic substitutions, which can lead to a variety of functionalized imidazo[1,2-a]pyridines with potential therapeutic applications3.
Imidazo[1,2-a]pyridine derivatives have also been investigated for their ability to act as radiosensitizing agents. Compounds like 5-nitroimidazole derivatives with an imidazolium or pyridinium ring have been tested for their effects on DNA synthesis in mammalian tumor cells, showing that they can inhibit DNA replication and enhance unscheduled DNA synthesis, which may contribute to their radiosensitizing effects5.
The impact of imidazo[1,2-a]pyridine derivatives on mitochondrial function has been studied, particularly in the context of mutagenic agents like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. This compound has been shown to have detrimental effects on mitochondrial respiration in various rat tissues, suggesting a potential role in accelerating age-related decline in mitochondrial function6.
In the field of organic synthesis, the structural diversity of imidazo[1,2-a]pyridines has been expanded through various reactions. For instance, the synthesis of linear pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores has been achieved using dimethylformamide dimethylacetal (DMFDMA) as an agent of vinylamine functionalization. These synthetic approaches provide access to new derivatives that could have further applications in drug development and materials science7.
The synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, ensuring high yield and purity while adhering to green chemistry principles to minimize environmental impact.
The molecular structure of 2-Methyl-6-nitroimidazo[1,2-a]pyridine is characterized by a bicyclic system that includes both an imidazole and a pyridine ring. The presence of both nitrogen atoms in the ring contributes to its aromaticity and stability. Key structural features include:
Crystallographic studies have shown that this compound exhibits distinct packing arrangements in solid-state forms, which can influence its physical properties and interactions in biological systems .
2-Methyl-6-nitroimidazo[1,2-a]pyridine participates in various chemical reactions:
These reactions allow for the derivatization of 2-Methyl-6-nitroimidazo[1,2-a]pyridine into more complex molecules with tailored properties for specific applications.
The mechanism of action for 2-Methyl-6-nitroimidazo[1,2-a]pyridine is primarily linked to its biological activity against pathogens. The nitro group plays a crucial role in redox chemistry within cells, potentially leading to:
Research indicates that compounds within this class exhibit antituberculosis activity and may serve as effective agents against various bacterial infections due to their ability to penetrate bacterial cell walls and interfere with vital processes .
The physical and chemical properties of 2-Methyl-6-nitroimidazo[1,2-a]pyridine are significant for its applications:
These properties are critical when considering the compound's formulation for pharmaceutical or industrial applications.
The scientific applications of 2-Methyl-6-nitroimidazo[1,2-a]pyridine are diverse:
Imidazo[1,2-a]pyridine represents a fused bicyclic heterocycle comprising a six-membered pyridine ring condensed with a five-membered imidazole ring. This scaffold exhibits remarkable stability due to its aromatic character, achieved through a 10-π-electron delocalization system across both rings. The 2-methyl-6-nitro derivative specifically positions a methyl group at the C2 position and a nitro group (-NO₂) at the C6 position, creating distinct electronic perturbations. The electron-donating methyl group enhances nucleophilicity at adjacent sites, while the strongly electron-withdrawing nitro group confers significant electrophilic character to the C7 position. This push-pull electronic configuration facilitates electrophilic aromatic substitutions and nucleophilic additions, making the compound a versatile synthon for further derivatization [3] [7].
Table 1: Key Structural Properties of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
Property | Value/Description | Measurement Method |
---|---|---|
Molecular Formula | C₈H₇N₃O₂ | Elemental Analysis |
Molecular Weight | 177.16 g/mol | Mass Spectrometry |
Melting Point | 231–233°C | Kofler Hotstage Apparatus |
Storage Conditions | Sealed, dry, 2–8°C | Product Specifications |
Characteristic Appearance | Yellow crystalline powder | Visual Documentation |
The C3 position in this scaffold is particularly reactive toward functionalization, as evidenced by the synthesis of carboxylic acid derivatives (e.g., 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid, CAS 81438-61-1). X-ray crystallography of analogous compounds reveals nearly coplanar ring systems with bond lengths indicative of extensive π-conjugation. The nitro group’s resonance effect significantly reduces electron density at C7 (δ₊ = 0.35), confirmed through ¹H NMR chemical shift analysis and computational modeling [7] [9].
Nitroimidazo[1,2-a]pyridines demonstrate exceptional pharmacological profiles, particularly as anti-infective and anticancer agents. Their bioactivity stems from the nitro group’s bioreduction potential, where intracellular enzymes generate reactive intermediates that damage microbial DNA or disrupt cellular respiration. The 2-methyl-6-nitroimidazo[1,2-a]pyridine scaffold has been extensively investigated for antimycobacterial activity, showing potent efficacy against Mycobacterium tuberculosis (H37Rv strain) with MIC₉₀ values reaching 0.03–0.05 μM. This potency extends to multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains, outperforming first-line drugs like pretomanid in preclinical models [5].
Table 2: Pharmacological Applications of Nitroimidazo[1,2-a]pyridine Derivatives
Application Area | Mechanism/Target | Biological Activity |
---|---|---|
Tuberculosis Therapeutics | QcrB subunit inhibition | MIC₉₀ ≤0.03 μM against MDR/XDR-TB |
Anticancer Agents | PI3Kα inhibition | IC₅₀ = 0.09–0.43 μM in tumor cell lines |
Antiviral Compounds | Viral polymerase interference | Active against HCMV and RSV strains |
Environmental Analysis | Nitro-pollutant detection probes | Analytical method development |
In oncology, derivatives like 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline exhibit potent PI3Kα inhibition (IC₅₀ = 1.94 nM), inducing G2/M cell cycle arrest and apoptosis in cancer cell lines. Beyond biomedicine, these compounds serve as fluorescent tags in environmental pollutant detection due to their electron-deficient nitro group’s sensitivity toward reductants. Material scientists exploit their crystalline packing for organic semiconductor development, where the planar structure facilitates π-stacking interactions with charge mobility exceeding 0.1 cm²/V·s in thin-film transistors [6] [8] [2].
The exploration of imidazo[1,2-a]pyridines began in the mid-20th century, culminating in FDA-approved drugs like zolpidem (insomnia) and alpidem (anxiolytic) by the 1980s. The 2-methyl-6-nitro variant (CAS 13212-83-4) emerged prominently in the early 2000s during tuberculosis drug discovery initiatives. A pivotal 2012 high-throughput screening campaign identified this scaffold as a potent inhibitor of mycobacterial cytochrome bcc complex, a critical component in oxidative phosphorylation. This discovery triggered extensive structure-activity relationship (SAR) studies, particularly optimizing C3-carboxamide derivatives for enhanced antitubercular activity and pharmacokinetic profiles [5] [10].
Synthetic methodologies evolved substantially during this period. Early routes relied on cyclocondensation of 2-aminopyridines with α-haloketones, yielding mixtures requiring chromatographic separation. Modern multicomponent reactions now dominate, exemplified by eco-efficient domino protocols in water-ethanol mixtures assembling complex derivatives in 73–90% yields. The current clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide derivative, directly descended from this research and entered Phase II trials in 2023 for MDR-TB. Commercial availability remains limited, with current pricing at $265–726 per gram for key intermediates like the C3-carboxylic acid derivative (CAS 81438-61-1), reflecting synthetic challenges and specialized storage needs (0–8°C) [7] [9] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7